4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid
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Overview
Description
4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an amino group and a dioxo group attached to an isoindoline ring, which is further connected to a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid typically involves the reaction of isoindoline derivatives with butyric acid or its derivatives under controlled conditions. One common method involves the use of a condensation reaction where the isoindoline derivative is reacted with butyric acid in the presence of a dehydrating agent to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization or chromatography may be used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dioxo groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dioxo groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
- 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
Compared to similar compounds, 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its chemical reactivity and biological activity. The length and flexibility of the butyric acid chain can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
4-(5-amino-1,3-dioxoisoindol-2-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOMDQYPRXKSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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